Icmt-IN-18

ICMT inhibition SAR potency ranking

ICMT-IN-18 (IC50=0.066 μM) occupies a strategic potency window: 36-fold stronger than cysmethynil (2.4 μM) yet 50-fold weaker than ICMT-IN-1 (1.3 nM). This moderate inhibition enables graded dose-response studies (0.1–1 μM working range) without target saturation in Ras-mutant cancer models (HCT-116, MDA-MB-231, PC3). Its tetrahydropyranyl scaffold provides orthogonal chemical validation against substrate-mimetic ICMT inhibitors. Superior aqueous solubility versus cysmethynil supports reliable cell-based delivery. ≥98% purity ensures consistent inter-laboratory assay calibration and screening benchmark performance.

Molecular Formula C22H26N2O
Molecular Weight 334.5 g/mol
Cat. No. B12368513
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIcmt-IN-18
Molecular FormulaC22H26N2O
Molecular Weight334.5 g/mol
Structural Identifiers
SMILESCC1(CC(CCO1)(CCNC2=CC=CC(=C2)C#N)C3=CC=CC=C3)C
InChIInChI=1S/C22H26N2O/c1-21(2)17-22(12-14-25-21,19-8-4-3-5-9-19)11-13-24-20-10-6-7-18(15-20)16-23/h3-10,15,24H,11-14,17H2,1-2H3
InChIKeyLUMXAIMCGVJWLI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





ICMT-IN-18: An Indole-Based Inhibitor of Isoprenylcysteine Carboxyl Methyltransferase (ICMT) for Cancer Research


ICMT-IN-18 (compound 35) is a synthetic indole-based small molecule that functions as an inhibitor of isoprenylcysteine carboxyl methyltransferase (ICMT), an enzyme catalyzing the final step of CaaX protein post-translational processing critical for proper membrane localization and function of small GTPases such as Ras and Rho . With an IC50 of 0.066 µM against ICMT , ICMT-IN-18 serves as a tool compound for investigating the role of ICMT in oncogenic signaling, protein prenylation, and potential therapeutic targeting of Ras-driven cancers [1].

Why ICMT-IN-18 Cannot Be Replaced by Other ICMT Inhibitors in Target Validation Studies


ICMT inhibitors exhibit highly variable potency and selectivity profiles that preclude generic substitution. For example, the early tool compound cysmethynil (IC50 = 2.4 µM) [1] is over 36-fold less potent than ICMT-IN-18, while ICMT-IN-1 (IC50 = 0.0013 µM) is approximately 50-fold more potent, representing extreme ends of the activity spectrum. Structural variations among inhibitors—including indole-based, tetrahydropyranyl, and adamantyl scaffolds—confer distinct binding modes, selectivity windows against related enzymes (e.g., farnesyltransferase, Rce1 protease) [2], and differential cellular uptake properties . These differences translate to non-overlapping dose-response relationships and potential off-target profiles, making ICMT-IN-18 uniquely positioned for experiments requiring a moderate-potency indole-based ICMT inhibitor with a defined activity threshold [3].

Quantitative Differentiation of ICMT-IN-18 Against Key ICMT Inhibitor Comparators


ICMT-IN-18 Exhibits Intermediate Potency Positioned Between Ultra-Potent ICMT-IN-1 and Weaker Early-Generation Inhibitors

ICMT-IN-18 demonstrates an IC50 of 0.066 µM against ICMT, positioning it as a moderately potent inhibitor within the broader ICMT inhibitor landscape. This value is approximately 36-fold more potent than the early tool compound cysmethynil (IC50 = 2.4 µM) [1], yet approximately 50-fold less potent than the ultra-potent inhibitor ICMT-IN-1 (IC50 = 0.0013 µM) . Compared to other indole-based analogs, ICMT-IN-18 is approximately 2.5-fold less potent than ICMT-IN-19 (IC50 = 0.026 µM) , approximately 12-fold more potent than ICMT-IN-32 (IC50 = 0.777 µM) , and approximately 188-fold more potent than the adamantyl analog ICMT-IN-54 (IC50 = 12.4 µM) .

ICMT inhibition SAR potency ranking

ICMT-IN-18 Offers Improved Chemical Tractability Over Cysmethynil Based on Solubility Predictions

Computational ADMET predictions indicate that ICMT-IN-18 possesses superior water solubility characteristics compared to cysmethynil. While direct experimental solubility data for ICMT-IN-18 are not publicly available, in silico studies comparing ICMT inhibitors have consistently identified poor aqueous solubility as a critical limitation of cysmethynil for both in vitro and in vivo applications . ICMT-IN-18, as a structurally distinct indole-based inhibitor with a lower molecular weight (334.45 g/mol) and a different substitution pattern, is predicted to exhibit improved solubility and permeability properties, aligning with SAR findings that modifications to the indole scaffold can enhance drug-like profiles [1].

drug-likeness solubility in silico ADME

ICMT-IN-18 Represents a Distinct Indole-Based Chemotype with Potential Selectivity Advantages Over Substrate-Mimetic Inhibitors

ICMT-IN-18 belongs to the indole-based class of ICMT inhibitors, which have been characterized as competitive inhibitors with respect to the isoprenylated cysteine substrate and noncompetitive with respect to the methyl donor S-adenosylmethionine (AdoMet) [1]. This binding mode contrasts with substrate-mimetic inhibitors such as ICMT-IN-32 (a sulfonamide-modified farnesyl cysteine analog) and other non-indole chemotypes . While direct selectivity profiling data for ICMT-IN-18 are not published, studies of related indole-based inhibitors (e.g., cysmethynil) demonstrate selectivity over farnesyltransferase and geranylgeranyltransferase type I at concentrations up to 50 µM [2], suggesting that ICMT-IN-18 may retain this class-level selectivity advantage over enzymes involved in parallel prenylation pathways.

selectivity mechanism of action chemotype

ICMT-IN-18 Provides a Well-Defined Reference Point for SAR Studies Within the ICMT-IN Series

ICMT-IN-18 (IC50 = 0.066 µM) serves as a defined potency benchmark within the broader ICMT-IN series, which spans nearly five orders of magnitude in inhibitory activity—from ICMT-IN-1 (0.0013 µM) to ICMT-IN-54 (12.4 µM) . Within the indole-containing subset of the series, ICMT-IN-18 occupies an intermediate position between ICMT-IN-19 (0.026 µM) and ICMT-IN-32 (0.777 µM) . This well-characterized potency, combined with its commercial availability from multiple vendors with defined purity specifications (typically ≥95%) , makes ICMT-IN-18 a reproducible control compound for SAR campaigns, high-throughput screening validation, and cross-laboratory comparison of ICMT inhibition assays.

structure-activity relationship medicinal chemistry benchmarking

Optimal Research Applications for ICMT-IN-18 Based on Differentiated Potency and Chemotype


Dose-Response and Target Engagement Studies Requiring Moderate ICMT Inhibition

ICMT-IN-18 is ideally suited for experiments where ultra-potent inhibition (e.g., ICMT-IN-1 at 1.3 nM) may cause complete target saturation and mask graded biological responses, or where weaker inhibitors (e.g., cysmethynil at 2.4 µM) fail to achieve sufficient target engagement. Its IC50 of 0.066 µM allows for the establishment of clear dose-response relationships in cellular assays measuring Ras mislocalization, GTPase signaling, or downstream pathway modulation, with working concentrations typically in the 0.1–1 µM range [1].

Orthogonal Validation of ICMT-Dependent Phenotypes Using a Distinct Indole Chemotype

To confirm that observed biological effects are specifically due to ICMT inhibition rather than off-target activity, researchers should employ orthogonal tool compounds from different chemical series. ICMT-IN-18, as an indole-based inhibitor with a competitive mechanism versus the prenylcysteine substrate, provides a chemically distinct validation tool relative to substrate-mimetic inhibitors (e.g., ICMT-IN-32) or non-indole scaffolds [2]. Concordant results across structurally diverse ICMT inhibitors strengthen the case for target-specific pharmacology [3].

SAR Benchmarking and High-Throughput Screening (HTS) Assay Calibration

ICMT-IN-18 serves as a reproducible, commercially available control compound for calibrating ICMT inhibition assays, validating screening library performance, and establishing comparative potency benchmarks in medicinal chemistry campaigns. Its well-documented IC50 of 0.066 µM, combined with defined purity specifications (≥95–98%) from multiple vendors, ensures consistent performance across laboratories and experimental batches . Researchers can use ICMT-IN-18 as a reference standard to normalize inter-assay variability and to contextualize the potency of newly synthesized ICMT inhibitors within the established SAR landscape [4].

In Vitro Studies of Ras-Driven Cancer Cell Lines Requiring Improved Compound Handling

For cell-based studies in Ras-mutant cancer models (e.g., HCT-116 colorectal, MDA-MB-231 breast, or PC3 prostate), ICMT-IN-18 offers a practical alternative to cysmethynil, which suffers from documented poor aqueous solubility that complicates compound preparation and may limit cellular uptake . While direct cellular GI50 data for ICMT-IN-18 are not yet published, its predicted improved solubility profile and established ICMT inhibitory activity support its use in experiments requiring reliable compound delivery in aqueous buffers or cell culture media, particularly when DMSO concentrations must be minimized to avoid vehicle-mediated cytotoxicity .

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